Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate
Overview
Description
Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate is an organic compound with a molecular formula of C12H20O4. This compound is characterized by its cyclohexyl ring substituted with two oxo groups and an ethyl ester group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethyl-2-oxocyclohexanone with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, yielding diols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various esters and amides.
Scientific Research Applications
Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical transformations, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2-phenylacetate: Similar structure but with a phenyl group instead of a cyclohexyl ring.
Methyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(4,4-dimethyl-2-oxocyclopentyl)-2-oxoacetate: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications.
Properties
IUPAC Name |
ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-4-16-11(15)10(14)8-5-6-12(2,3)7-9(8)13/h8H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDZUTCSPFWTCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1CCC(CC1=O)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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